3-(3-Methylpiperidin-1-yl)propanoic acid
Overview
Description
3-(3-Methylpiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biotechnological Production and Application
Biologically produced chemicals such as 1,3-propanediol have wide applications, highlighting the potential of compounds like 3-(3-Methylpiperidin-1-yl)propanoic acid in similar biotechnological processes. The review by Xiu and Zeng (2008) discusses the downstream processing of biologically produced diols, essential in industries ranging from plastics to solvents, demonstrating the importance of efficient recovery and purification processes in biotechnology (Xiu & Zeng, 2008).
Food Science and Flavor Chemistry
Branched chain aldehydes play a significant role in the flavor profile of various foods, indicating the potential for research into similar compounds like this compound in enhancing food flavors or in food preservation. Smit, Engels, and Smit (2009) review the production and breakdown of these aldehydes, providing insights into the metabolic pathways and influencing factors on flavor compound formation in foods (Smit, Engels, & Smit, 2009).
Environmental Applications
The use of carboxylic acids in environmental applications, such as bioremediation or as a precursor for biodegradable materials, suggests a potential area of application for compounds like this compound. Jarboe, Royce, and Liu (2013) discuss the impact of carboxylic acids on microbial biocatalysts, which could offer insights into the environmental fate and treatment options for various carboxylic acids, indicating the broader environmental relevance of these compounds (Jarboe, Royce, & Liu, 2013).
Biochemical Analysis
Biochemical Properties
3-(3-Methylpiperidin-1-yl)propanoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between this compound and proteases can influence the catalytic activity of these enzymes, potentially affecting protein degradation pathways. Additionally, this compound may interact with transport proteins, influencing the transport of molecules across cellular membranes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, the compound can impact cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, the compound may inhibit the activity of certain proteases, thereby affecting protein degradation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These metabolic interactions can influence metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes by active transport mechanisms, involving transport proteins such as ATP-binding cassette (ABC) transporters. Additionally, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the activity and localization of this compound within cells .
Properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8-3-2-5-10(7-8)6-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNRINREEMVRHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390329 | |
Record name | 3-(3-methylpiperidin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858444-38-9 | |
Record name | 3-(3-methylpiperidin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.